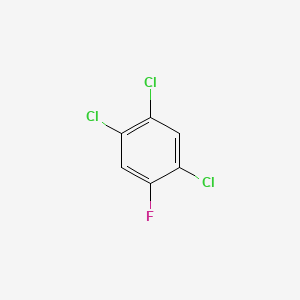

1,2,4-Trichloro-5-fluorobenzene

Beschreibung

Contextualization of Halogenated Aromatic Compounds in Contemporary Chemical Science

Halogenated aromatic hydrocarbons are a class of chemical compounds characterized by a benzene (B151609) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. These compounds are integral to numerous industrial and commercial applications, serving as solvents, chemical intermediates, and active ingredients in products like fumigants, insecticides, and disinfectants. nih.gov In the realm of materials science, fluoropolymers exhibit desirable properties such as chemical resistance and thermal stability, while other halogenated compounds are used in the production of dyes and as additives for pyrotechnic compositions. nih.gov

The utility of halogenated aromatics also extends into the life sciences. Many naturally occurring and synthetic halogen-containing organic compounds have clinical applications. ncert.nic.in For instance, the introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. nih.gov This is due to the high strength of the carbon-fluorine bond compared to the carbon-hydrogen bond, which can block metabolic pathways. nih.gov However, the stability that makes these compounds useful also contributes to their persistence in the environment, a key area of contemporary research. ncert.nic.innih.gov

Academic Significance of 1,2,4-Trichloro-5-fluorobenzene within Fluorinated and Chlorinated Benzene Chemistry

Within the diverse family of halogenated aromatics, this compound holds particular academic interest. Its significance stems from its unique structure, featuring both chlorine and fluorine atoms on the benzene ring. This combination of different halogens imparts distinct chemical properties and reactivity, making it a valuable subject for research and a useful building block in organic synthesis.

The field of fluorinated and chlorinated benzene chemistry explores how the type, number, and position of halogen substituents influence a molecule's behavior. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. nih.govpearson.com This is coupled with a capacity for electron donation through resonance. pearson.com In fluorobenzene, this interplay leads to unusual reactivity in electrophilic aromatic substitution (EAS), where reactions at the para position can be faster than in benzene itself. acs.org The presence of three chlorine atoms alongside the fluorine atom in this compound creates a complex electronic environment, making it a specific and precisely substituted aromatic building block for advanced synthesis. Its structure allows researchers to study the combined electronic and steric effects of multiple halogen substituents on the reactivity of the aromatic ring.

The primary academic and industrial application of this compound is as a chemical intermediate for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Overview of Key Research Areas and Methodological Approaches

Research focused on this compound primarily revolves around its application in organic synthesis and the study of its properties. A key research area is its use as a precursor in the development of novel molecules, particularly for medicinal and agricultural purposes. Researchers also utilize this compound to investigate the broader effects of halogenated aromatic compounds on biological systems.

The methodological approaches to studying this compound are multifaceted:

Synthesis and Derivatization: A core area of research involves the development and optimization of synthetic routes to this compound and its subsequent use in creating more complex molecules. Synthetic strategies often evolve from established halogenation techniques, such as selective chlorination and diazotization reactions followed by fluorination.

Structural and Spectroscopic Analysis: The precise structure and properties of the compound and its derivatives are determined using a range of analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is employed for identification and purity assessment. Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy provide detailed information about the molecular structure and bonding. researchgate.net

Computational Chemistry: Theoretical methods, such as high-level ab initio calculations and Density Functional Theory (DFT), are used to model the compound's electronic structure and predict its reactivity. researchgate.netresearchgate.net These computational studies help elucidate the interaction energies and the influence of halogen substituents on the aromatic system. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comnih.gov |

| Molecular Formula | C₆H₂Cl₃F | nih.govnist.gov |

| Molecular Weight | 199.44 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 400-04-4 | sigmaaldrich.comnih.gov |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | BPLBJDXWALACBD-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLBJDXWALACBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193056 | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-04-4 | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Insights Involving 1,2,4 Trichloro 5 Fluorobenzene

Reactivity in Electrophilic Aromatic Substitution Reactions

Aromatic rings typically undergo substitution via an electrophilic mechanism, where an electrophile replaces a hydrogen atom. libretexts.orgsemanticscholar.org The reactivity of the benzene (B151609) ring towards electrophiles is heavily influenced by the nature of its substituents. In the case of 1,2,4-trichloro-5-fluorobenzene, the ring is substituted with four halogen atoms, which are deactivating groups. stackexchange.com

All halogens are more electronegative than hydrogen and thus exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. stackexchange.com This makes halobenzenes, including this compound, less reactive than benzene itself in electrophilic aromatic substitution (EAS) reactions. stackexchange.com

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R or +M). stackexchange.com This resonance donation partially counteracts the inductive withdrawal and directs incoming electrophiles to the ortho and para positions. In this compound, the only available position for substitution is C6, which is ortho to the fluorine at C5 and meta to the chlorine at C1.

| Halobenzene (Ar-X) | Relative Rate of Nitration (vs. Benzene = 1) | Dominant Electronic Effect |

|---|---|---|

| Benzene (Ar-H) | 1.0 | N/A (Reference) |

| Fluorobenzene (Ar-F) | 0.11 | Strong -I, Weaker +R |

| Chlorobenzene (B131634) (Ar-Cl) | 0.02 | Strong -I, Weaker +R |

| Bromobenzene (Ar-Br) | 0.06 | Weaker -I, Weaker +R |

| Iodobenzene (Ar-I) | 0.13 | Weakest -I, Weakest +R |

Table 1: Relative rates of electrophilic nitration for various halobenzenes, illustrating the deactivating nature of halogen substituents. Data sourced from Chemistry Stack Exchange. stackexchange.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. libretexts.orgwikipedia.org This reaction is fundamentally different from electrophilic substitution, as it involves an attack by a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing substituents is crucial as they activate the ring for nucleophilic attack. wikipedia.org

This compound is highly activated for SNAr reactions due to the presence of four electron-withdrawing halogen substituents. The reaction proceeds via a two-step addition-elimination mechanism. semanticscholar.org

Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.

The electron-withdrawing groups are most effective at stabilizing the negative intermediate when they are positioned ortho or para to the site of nucleophilic attack. libretexts.org In this compound, the chlorine and fluorine atoms activate the ring for substitution. For instance, fluorine's strong electron-withdrawing effect directs nucleophilic substitution to the para position (C2 or C4 relative to other substituents).

In SNAr reactions involving polyhalogenated aromatic compounds, the nature of the leaving group can influence the reaction outcome. A counterintuitive but well-established reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is the opposite of the trend seen in SN1 and SN2 reactions with alkyl halides.

Therefore, in a molecule like this compound, the fluorine atom is often the most labile or reactive site for nucleophilic aromatic substitution, despite the C-F bond being the strongest carbon-halogen bond. The enhanced electrophilicity at the fluorine-bearing carbon facilitates the rate-determining attack by the nucleophile.

Free Radical and Photochemical Reactions

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates, particularly under photochemical conditions. The ultraviolet (UV) irradiation of substituted chlorobenzenes in a solvent like benzene can lead to the formation of corresponding biphenyl (B1667301) derivatives. rsc.org This process often involves the homolytic cleavage of the carbon-halogen bond to generate an aryl radical, which then reacts with the solvent.

In mixed halogenated compounds, photochemical reactions can exhibit selectivity. Studies on compounds like m-chlorofluorobenzene have shown that UV irradiation leads to the selective replacement of the heavier halogen (chlorine over fluorine). rsc.org This suggests that the C-Cl bond is more susceptible to photochemical cleavage than the stronger C-F bond.

Similarly, in radical abstraction reactions, chlorine atoms are more readily removed than fluorine atoms. For example, the trifluoromethyl radical (•CF3) abstracts a chlorine atom more easily than a fluorine atom from a halogenated benzene ring. The activation energy for chlorine abstraction is significantly lower than that for fluorine abstraction. This indicates that in free-radical processes involving this compound, reactions are more likely to occur at one of the C-Cl positions rather than at the C-F position.

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

The mechanisms of the reactions involving this compound are elucidated through a variety of experimental and computational methods, including kinetic and isotopic studies.

For Nucleophilic Aromatic Substitution (SNAr) , kinetic studies provide crucial evidence for the two-step addition-elimination mechanism. The observation that the reaction rate is dependent on the concentration of both the aryl halide and the nucleophile supports a bimolecular rate-determining step. Furthermore, the fact that the reactivity order is F > Cl > Br > I strongly indicates that the C-X bond is not broken in the rate-determining step. masterorganicchemistry.com If it were, the reaction would be fastest with the weakest bond (C-I). Isotopic labeling, where, for instance, the carbon atom bearing the leaving group is replaced with a ¹⁴C isotope, can be used to track the position of the nucleophile's attack and confirm the integrity of the substitution site.

For Electrophilic Aromatic Substitution (EAS) , kinetic studies comparing the reaction rates of substituted benzenes to benzene itself allow for the quantification of substituent effects. As shown in Table 1, all halobenzenes react slower than benzene, confirming the deactivating nature of halogens. stackexchange.com Such rate data, when correlated with parameters like the Hammett equation, provide quantitative insight into the electronic effects of the chloro and fluoro substituents.

For Photochemical Reactions , quantum yield measurements and laser flash photolysis are used to study the kinetics and intermediates of the reaction. These studies help identify the excited state (e.g., singlet or triplet) involved in the bond cleavage and the subsequent steps of the reaction mechanism. rsc.org For example, mechanistic studies have implicated the excited singlet state in the photochemical phenylation of chlorobenzene derivatives. rsc.org

Research Applications of 1,2,4 Trichloro 5 Fluorobenzene As a Chemical Building Block

Intermediates in Pharmaceutical Research and Development

The presence of a fluorinated phenyl group is a common feature in many modern pharmaceuticals, enhancing metabolic stability and binding affinity. Halogenated aromatic compounds are foundational in building these complex active pharmaceutical ingredients.

Synthesis of Fluoroquinolone Antibiotic Core Structures (e.g., Clinafloxacin, Sitafloxacin)

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics characterized by a bicyclic core structure. The strategic placement of a fluorine atom on the quinolone ring is crucial for their antibacterial activity. The synthesis of these core structures often relies on appropriately substituted aromatic precursors, particularly fluorinated anilines.

While direct synthetic pathways for Clinafloxacin or Sitafloxacin starting specifically from 1,2,4-Trichloro-5-fluorobenzene are not extensively detailed in readily available literature, this compound represents a plausible starting point for creating necessary intermediates. As a polychlorinated fluorobenzene, it can undergo reactions like nitration followed by reduction to yield a trichloro-fluoro-aniline derivative. This aniline (B41778) could then serve as the foundational building block for constructing the fused quinolone ring system through established cyclization reactions, demonstrating its potential utility as a versatile precursor in this area of medicinal chemistry.

Development of Agrochemical and Crop Protection Agents

The inclusion of multiple halogen atoms in a molecule can enhance its stability and biological activity, a principle widely used in the design of modern agrochemicals. Polychlorinated and fluorinated benzene (B151609) derivatives are therefore important intermediates in the synthesis of various herbicides, insecticides, and fungicides.

Role in Herbicides, Insecticides, and Fungicides

This compound serves as a valuable scaffold in the agrochemical industry. Its structure can be incorporated into larger molecules designed to target specific biological pathways in weeds, insects, or fungi. For example, patent literature describes herbicidal compositions containing "fluorine-containing benzofenap," highlighting the utility of such fluorinated aromatic structures in weed control. google.com Similarly, many potent fungicides are based on a 1,2,4-triazole (B32235) ring attached to a substituted phenyl group. google.com The synthesis of these fungicidal triazole derivatives can originate from halogenated phenyl compounds, making this compound a relevant precursor for creating active ingredients used in crop protection. google.comjustia.com

Contributions to Liquid Crystal Materials Research

The field of liquid crystal (LC) materials, crucial for modern display technologies, heavily relies on molecules with carefully controlled physical properties. The introduction of fluorine and other halogens onto aromatic cores is a key strategy for tuning these properties, particularly the dielectric anisotropy of the material. beilstein-journals.org

Molecules with a strong dipole moment perpendicular to their long axis tend to exhibit negative dielectric anisotropy, a property required for technologies like vertical alignment (VA) LCDs. beilstein-journals.org The multiple chlorine and fluorine substituents on this compound create a significant dipole moment. By incorporating this compound as a core structural unit, chemists can design new liquid crystal molecules with specific electronic characteristics. Patent documents indicate that related isomers, such as 2,4,6-trichlorofluorobenzene, are utilized as liquid crystal materials or intermediates, confirming the value of such polychlorinated fluorobenzenes in this area of materials science. google.com

Advanced Polymer Materials Science (e.g., PEEK)

Polyetheretherketone (PEEK) is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. researchgate.netgoogle.com The standard industrial synthesis of PEEK is a step-growth polymerization achieved through the nucleophilic substitution reaction between 4,4′-difluorobenzophenone and hydroquinone (B1673460) (or other bisphenols) in a high-boiling polar solvent. cpmat.ruresearchgate.net

Based on available scientific literature and patents, this compound is not used as a monomer or direct building block in the conventional synthesis of PEEK. cpmat.ruresearchgate.netgoogle.com Research into modifying PEEK polymers sometimes involves chemical reactions on the already-formed polymer backbone, such as nitration followed by reduction, to alter its properties. researchgate.net However, this is distinct from using this compound as a starting material for the polymer chain itself. Other research has focused on using precursor polymers with large side groups to improve the solubility and processing of PEEK, which are later converted to the final PEEK structure. acs.org

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,4-Trifluorobenzene |

| 2,4,5-Trifluoronitrobenzene |

| 2,4,5-Trifluorophenylacetic acid |

| 2,4,6-Trichlorofluorobenzene |

| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- cpmat.ruresearchgate.nettriazolo[4,3-a]pyrazine |

| 4,4′-Difluorobenzophenone |

| Benzofenap |

| Chloroacetyl chloride |

| Clinafloxacin |

| Diethyl malonate |

| Hydroquinone |

| Polyetheretherketone (PEEK) |

| Sitafloxacin |

| Sitagliptin |

Imaging and Diagnostic Agent Research (e.g., Positron Emission Tomography, PET)

Extensive research has been conducted on the development of novel radiotracers for Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine. The synthesis of these tracers often involves the use of specific chemical building blocks that can be labeled with a positron-emitting radionuclide, such as fluorine-18.

While a wide array of fluorinated and chlorinated aromatic compounds have been investigated for their potential as precursors or building blocks in the synthesis of PET radioligands, a thorough review of the scientific literature does not indicate that this compound is utilized as a building block in the research and development of imaging and diagnostic agents for PET or other modalities.

Research in the field of PET tracer development is highly specific, focusing on molecules that can be efficiently radiolabeled and exhibit favorable biological properties for imaging specific targets within the body. The selection of a suitable building block is critical and is based on its reactivity and the desired properties of the final imaging agent.

Currently, the available scientific data does not support the inclusion of this compound in the category of chemical building blocks actively being researched for the synthesis of PET or other diagnostic imaging agents.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,2,4-trichloro-5-fluorobenzene, offering insights into the hydrogen, carbon, and fluorine atomic environments.

The ¹H NMR spectrum of this compound is simplified by its structure, which contains only two protons. These protons are in distinct chemical environments, giving rise to two separate signals. The proton at the C-3 position is adjacent to two chlorine atoms, while the proton at the C-6 position is situated between a chlorine and a fluorine atom. This difference in neighboring electronegative atoms results in different chemical shifts.

The signal for each proton is expected to be split into a doublet of doublets due to coupling with the adjacent fluorine atom and the other proton. The interpretation of such spectra relies on the n+1 rule for spin-spin coupling effects between adjacent non-equivalent protons. docbrown.info For definitive signal assignment, deuterated solvents like CDCl₃ are commonly used to avoid interference from solvent protons. docbrown.info

In the ¹³C NMR spectrum of this compound, six distinct signals are expected, corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts of these carbons are influenced by the attached halogen substituents. The carbon atom bonded directly to the fluorine atom (C-5) will exhibit a large chemical shift and will be split into a doublet due to one-bond coupling (¹JCF). The other carbon atoms will also show smaller couplings to the fluorine atom depending on the number of bonds separating them. The chemical shifts for carbons bonded to chlorine will also be significantly downfield compared to unsubstituted benzene (B151609).

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This technique is characterized by a very wide range of chemical shifts, which makes it highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orgthermofisher.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal, typically in the range of +80 to +170 ppm for aryl fluorides (relative to CFCl₃), provides confirmation of the fluorine's attachment to the aromatic ring. ucsb.edu The precise shift is influenced by the electron-withdrawing effects of the adjacent chlorine atoms.

A key feature in the ¹³C NMR spectrum of this compound is the spin-spin coupling between the fluorine-19 nucleus and the carbon-13 nuclei. researchgate.net This coupling provides valuable structural information and is observed over multiple bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), decreases as the number of bonds between the coupled nuclei increases. wikipedia.org

¹JCF: A large one-bond coupling is expected between the fluorine and the carbon it is directly attached to (C-5).

²JCF: A smaller two-bond coupling occurs between the fluorine and the adjacent carbons (C-4 and C-6).

³JCF: A still smaller three-bond coupling can be observed between the fluorine and the carbons at the meta positions (C-1 and C-3).

These fluorine-carbon coupling constants are crucial for the unambiguous assignment of carbon signals in the ¹³C NMR spectrum. researchgate.net

Table 1: Typical Fluorine-Carbon Coupling Constants

| Coupling Type | Environment | Typical Value (Hz) |

|---|---|---|

| ¹JCF | C-F | 160 |

| ²JCF | C-C-F | 20-50 |

| ³JCF | C-C-C-F | 5 |

Data sourced from general observations for fluoroaromatic compounds. ucsd.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the fragmentation pattern of this compound. The compound has a molecular formula of C₆H₂Cl₃F and a molecular weight of approximately 199.44 g/mol . nih.gov The exact mass is 197.920611 Da. nih.gov

The mass spectrum is characterized by a distinct molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion region will display a characteristic cluster of peaks (M⁺, M+2, M+4, M+6) reflecting the presence of three chlorine atoms. The fragmentation of the molecular ion under electron ionization is expected to proceed through the loss of halogen atoms. Common fragmentation pathways include the loss of a chlorine radical (Cl•) or, less frequently, a fluorine radical (F•), leading to corresponding fragment ions. miamioh.edulibretexts.org The analysis of these fragments helps to confirm the elemental composition and structure of the molecule. libretexts.org The NIST WebBook reports a gas phase ionization energy of 9.16 ± 0.02 eV for this compound. nist.gov

X-ray Diffraction Techniques for Solid-State Structure Elucidation

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. While this compound is known to be a solid, specific experimental data from single-crystal X-ray diffraction studies were not found in the reviewed literature. Such an analysis would be required to definitively characterize its solid-state structure and crystal packing.

Photoelectron Spectroscopy (PE) for Ionization Energy Determinations

Photoelectron Spectroscopy (PE) is a powerful experimental technique used to determine the ionization energies of molecules. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energies are measured. This information directly correlates to the binding energies of the electrons in their molecular orbitals, providing fundamental insights into the electronic structure of the compound.

For this compound, such data would reveal how the combination of chlorine and fluorine substituents modulates the energy levels of the benzene ring's π-system. The NIST Chemistry WebBook indicates the existence of gas-phase ion energetics data for this compound, which would include its ionization energy, though the specific values are part of a subscription-based data collection. nist.gov This type of data is also noted for the related compound 1,2,4-trichlorobenzene (B33124). nist.gov The ionization potential for 1,2,4-trichlorobenzene has been documented, providing a reference point for understanding the electronic effects of the halogen substituents. osha.gov

Table 2: Example Ionization Potential Data for a Related Compound

| Compound | Ionization Potential | Technique Reference |

| 1,2,4-Trichlorobenzene | 9.09 eV | Photoionization |

Chromatographic Techniques for Purity, Separation, and Reaction Monitoring

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from impurities, its quantification, and the monitoring of chemical reactions where it is a reactant or product.

Gas Chromatography (GC) is particularly well-suited for volatile and thermally stable compounds like halogenated benzenes. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The PubChem database confirms the existence of GC-MS data for this compound, which is used to establish its identity and purity based on its retention time and mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, offering versatility in separation modes. For compounds like this compound, reverse-phase HPLC is a common method for purity analysis. sielc.com Commercial standards for the related compound 1,2,4-trichlorobenzene are available in HPLC grade, indicating the suitability of this technique for quality control. sigmaaldrich.comfishersci.com Advanced HPLC methods can be used to separate complex mixtures, including isomers and even rapidly interconverting conformers under specific conditions, such as low temperatures, demonstrating its utility for detailed reaction monitoring. mdpi.com

Table 3: Application of Chromatographic Techniques to Halogenated Benzenes

| Technique | Application | Description |

| Gas Chromatography (GC) | Purity Assessment & Separation | Separates volatile components based on their boiling points and interactions with a stationary phase. Used for analyzing the purity of 1,2,4-trichlorobenzene and related compounds. nist.gov |

| GC-Mass Spectrometry (GC-MS) | Identification & Purity | Provides definitive identification by matching the mass spectrum of the separated component to a library. Data is available for this compound. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity, Separation, & Reaction Monitoring | Separates compounds in a liquid mobile phase. Used for purity assessment of HPLC-grade materials and can be adapted to monitor reaction progress and separate complex mixtures. sielc.comsigmaaldrich.commdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of halogenated aromatic compounds. DFT calculations focus on the electron density to determine the electronic structure and energy of a system. For 1,2,4-trichloro-5-fluorobenzene, DFT can elucidate fundamental aspects of its chemical nature.

The electronic structure of this compound is significantly influenced by the presence of four halogen substituents on the benzene (B151609) ring. The high electronegativity of chlorine and fluorine atoms causes them to act as strong electron-withdrawing groups via the inductive effect. This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

DFT calculations are used to quantify these electronic effects by mapping the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.netglobalresearchonline.net For halogenated benzenes, a smaller HOMO-LUMO gap generally implies higher reactivity. globalresearchonline.net

Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, can reveal details about charge distribution and intramolecular interactions, such as the delocalization of electron density from the lone pairs of the halogen atoms into the π-system of the benzene ring. researchgate.net Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution, identifying electron-rich (negative potential, typically around the halogens) and electron-poor (positive potential, around the hydrogen atoms) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. researchgate.netglobalresearchonline.net

DFT calculations are a reliable method for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

Infrared (IR) Spectra: Theoretical vibrational frequencies can be calculated using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p). researchgate.net These calculations produce a set of harmonic frequencies corresponding to the normal modes of vibration. researchgate.net While there can be systematic errors, these are often corrected by applying a scaling factor to the calculated frequencies, leading to excellent agreement with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. researchgate.netresearchgate.net The potential energy distribution (PED) analysis can then be used to assign the calculated frequencies to specific vibrational modes (e.g., C-H stretching, C-C stretching, C-Cl bending). globalresearchonline.netresearchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.net Theoretical calculations of ¹H, ¹³C, and ¹⁹F chemical shifts for this compound can be performed. researchgate.netresearchgate.netrsc.org By calculating the absolute shielding tensors and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. researchgate.netrsc.org These predictions are valuable for assigning peaks in experimental NMR spectra and can be particularly useful for complex, substituted aromatic systems where spectral overlap is common. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and whether solvent effects are included via models like the Polarizable Continuum Model (PCM). researchgate.netuzh.ch

Below is a table illustrating the typical accuracy of DFT-calculated NMR shifts compared to experimental values for a related halogenated compound.

| Nucleus | Functional/Basis Set | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| ¹⁹F | B3LYP/6-311++G(d,p) | -120.5 | -118.3 | -2.2 |

| ¹³C | B3LYP/6-311++G(d,p) | 132.1 | 130.9 | +1.2 |

| ¹³C | B3LYP/6-311++G(d,p) | 128.7 | 127.8 | +0.9 |

| ¹H | B3LYP/6-311++G(d,p) | 7.25 | 7.18 | +0.07 |

| Note: Data is illustrative, based on typical performance for similar halogenated aromatic compounds. |

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A key reaction type for this molecule is nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms.

Theoretical studies can map the entire reaction pathway by calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. This provides quantitative insights into reaction rates and feasibility. For this compound, DFT could be used to determine which of the three chlorine atoms is most susceptible to substitution by modeling the transition states for nucleophilic attack at each position (C-1, C-2, and C-4). These calculations would reveal the relative activation barriers, explaining the regioselectivity of the reaction.

Molecular Dynamics Simulations and Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While this compound is a semi-rigid molecule with limited conformational freedom, MD simulations are still valuable for understanding its behavior in condensed phases (liquid or solid) and its interactions with other molecules, such as solvents or biological macromolecules.

Simulations could be used to study the solvation of this compound in different solvents, providing insights into its solubility and partitioning behavior, which are important for environmental fate modeling. In a biological context, MD could simulate the interaction of the molecule within a protein's active site, helping to elucidate potential mechanisms of toxicity or metabolism. Although the molecule itself has few rotational bonds, the simulation would capture its orientation, translation, and vibrational motions, as well as the dynamic rearrangement of surrounding molecules.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties. mdpi.com These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. researchgate.netsemanticscholar.org

For halogenated benzenes like this compound, QSAR models are particularly useful for predicting toxicity and environmental impact without extensive testing. nih.gov The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), steric descriptors (e.g., molecular volume), and physicochemical descriptors (e.g., the logarithm of the octanol-water partition coefficient, logP). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that links a selection of these descriptors to the activity or property of interest. semanticscholar.orgnih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques to ensure its reliability. semanticscholar.org

A study on the acute toxicity of halogenated benzenes to bacteria derived a QSAR model based on descriptors including the LUMO energy (E(LUMO)), the net charge of carbon atoms (Qc), and logP. nih.gov This highlights how theoretically derived parameters are essential in building predictive models for the environmental assessment of such compounds.

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | Energy of LUMO (E(LUMO)) | Relates to the compound's ability to act as an electrophile and its reactivity. nih.gov |

| Topological | Balaban Index | Encodes information about the molecular structure and branching. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition) | Predicts hydrophobicity and bioaccumulation potential. nih.gov |

| Quantum Chemical | Net Atomic Charges | Indicates sites of potential intermolecular interactions. nih.gov |

Advanced Quantum Chemical Approaches for Halogenated Systems

While DFT is a versatile tool, certain aspects of halogenated systems can be challenging to model with standard functionals, necessitating more advanced quantum chemical approaches.

Halogen Bonding: Halogen atoms can act as electrophilic regions (known as a σ-hole) and participate in non-covalent interactions called halogen bonds. These interactions are important in crystal engineering and biological systems. Advanced methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations (e.g., coupled cluster theory), can more accurately describe the nature and strength of these weak interactions than standard DFT. researchgate.netacs.org

Electron Correlation: For high-accuracy calculations of binding energies and reaction barriers, methods that treat electron correlation more explicitly than DFT are sometimes required. Quantum Monte Carlo (QMC) methods, for instance, have shown promise in providing "chemical accuracy" for weakly bound systems like the benzene dimer, which serves as a model for π-π stacking interactions that are also relevant for halogenated aromatics. arxiv.org

Relativistic Effects: For heavier elements, the velocity of core electrons becomes a significant fraction of the speed of light, leading to relativistic effects that can influence chemical properties. While these effects are minor for fluorine, they are more significant for chlorine. For systems containing even heavier halogens (bromine, iodine), incorporating relativistic effects into the quantum chemical calculations is essential for accurate predictions of properties like NMR chemical shifts. scm.com

Safety and Environmental Considerations in Laboratory and Industrial Research

Occupational Safety and Health in Handling Halogenated and Fluorinated Reagents

Handling halogenated and fluorinated reagents, including 1,2,4-trichloro-5-fluorobenzene, demands strict adherence to occupational safety and health guidelines due to their potential health risks. wsu.edu Halogenated solvents can be harmful if ingested, absorbed through the skin, or if their vapors are inhaled. wsu.edu They are known to cause skin irritation or burns, as well as mild to severe eye damage. wsu.edu Inhalation may lead to irritation and damage to the respiratory tract. wsu.edu Some halogenated solvents are identified as carcinogenic and can cause damage to the central nervous system and organs such as the kidneys, liver, and lungs. wsu.edu For instance, the related compound 1,2,4-trichlorobenzene (B33124) is known to be potentially hazardous to the lungs, kidneys, and liver upon high concentration exposure. noaa.govepa.gov

A thorough risk assessment is the first step before any procedure. cloudinary.com Key safety measures include:

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory. This includes chemical-resistant gloves (nitrile rubber is often recommended, though double gloving may be necessary depending on the specific solvent), ANSI-approved chemical splash goggles, and a fully buttoned lab coat. wsu.eduillinois.edu For operations with a higher risk of splashing, a face shield should be used. illinois.edu In situations where exposure limits might be exceeded, respiratory protection such as a full-face respirator is necessary. echemi.com

Hygienic Practices: Good personal hygiene is crucial. This involves washing hands immediately after handling the chemicals and before leaving the workspace. wsu.educloudinary.com Contaminated work clothing should not be taken out of the laboratory, and eating, drinking, or smoking in areas where these chemicals are handled is strictly prohibited. cloudinary.com

Training and Information: All personnel must be trained on the specific hazards of the chemicals they are working with. temple.edu This includes understanding the information provided in Safety Data Sheets (SDS), which outline hazards, handling, storage, and emergency measures. echemi.com Designated areas for working with carcinogenic or particularly hazardous substances should be clearly labeled. wsu.edutemple.edu

Engineering Controls and Reactor Design for Hazardous Synthesis (e.g., Continuous Flow Systems for Fluorination)

Engineering controls are the primary and most effective line of defense in minimizing exposure to hazardous chemicals like this compound. cornell.edu These controls are designed to remove the hazard at its source or to create a barrier between the worker and the chemical. temple.edu

Standard engineering controls in a laboratory or industrial setting include:

Ventilation and Enclosure: All work with volatile halogenated compounds must be conducted within a properly functioning chemical fume hood to control vapor inhalation. wsu.eduillinois.edu For highly toxic or large-scale reactions, complete enclosure of the process, such as in a glove box, is the preferred method. cornell.eduitcilo.org

Isolation: Hazardous processes can be isolated in a specific area of the workplace to limit the number of people exposed. itcilo.org This can also involve isolating the worker in a protected control room. itcilo.org

In the context of hazardous reactions like fluorination, which are often highly exothermic and involve toxic reagents, modern reactor design plays a critical role in ensuring safety. acs.orgresearchgate.net

Continuous Flow Systems: Continuous flow chemistry has become an established method for performing hazardous reactions in a safe and controlled manner. acs.orgfigshare.comacs.org Unlike traditional batch reactors, continuous flow systems handle only small amounts of hazardous material at any given moment, significantly reducing the risk associated with potential runaway reactions or accidental releases. acs.org Key safety advantages include:

Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, mitigating the risk of thermal runaways common in exothermic fluorination reactions. acs.orgmit.edu

Enhanced Mixing and Control: Precise control over reaction parameters like temperature, pressure, and residence time, along with excellent mixing capabilities, leads to better reaction selectivity and reduced byproduct formation. acs.org

Safe Handling of Gases: These systems are particularly advantageous for gas-liquid reactions, such as those involving fluorine gas, as they prevent the accumulation of large, dangerous volumes of gas. acs.orgresearchgate.net

Scalability: Processes developed in a lab-scale flow reactor can often be scaled up more seamlessly to industrial production, reducing the time and risk associated with process translation. acs.org

A typical continuous flow setup for fluorination consists of integrated units for gas and reagent delivery, mixing, reaction, collection, and quenching of any unreacted hazardous materials. acs.org

Principles of Green Chemistry in the Synthesis of this compound and its Derivatives

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. compoundchem.comacs.org Applying these principles to the synthesis of this compound can significantly reduce its environmental footprint.

Key principles relevant to its synthesis include:

Waste Prevention: It is better to prevent waste than to treat it after it has been created. compoundchem.com This involves designing synthetic routes with high yields and minimal byproducts. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements have high atom economy, while substitutions and eliminations are less efficient.

Less Hazardous Chemical Synthesis: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. royalsocietypublishing.org For example, methods involving diazonium salts and fluoboric acid are considered more sustainable as they can reduce hazardous waste compared to other routes.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Many traditional solvents for halogenation and fluorination are toxic and volatile. ftloscience.com Green chemistry encourages exploring alternatives like ionic liquids, supercritical fluids, or even solvent-free conditions. royalsocietypublishing.orgftloscience.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, reducing waste. compoundchem.comum-palembang.ac.id The synthesis of halogenated aromatics often relies on catalysts like quaternary ammonium (B1175870) salts or metal salts (e.g., Pd, Cu) to improve yields and selectivity.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, because such steps require additional reagents and generate waste. acs.org

For instance, a potential synthesis route for a related compound starts with 2,4-dichlorofluorobenzene, which undergoes nitration, fluorination, reduction, and diazotization. google.com Each of these steps can be optimized according to green chemistry principles, such as by using catalytic reduction instead of stoichiometric reducing agents and optimizing reaction conditions to maximize yield and minimize energy consumption. compoundchem.com

Waste Management and Minimization Strategies

The production and use of this compound generate halogenated waste streams that require careful management due to their persistence and potential toxicity. rsc.org A holistic approach to waste management, emphasizing minimization at the source, is crucial. rsc.org

Waste Minimization:

Source Reduction: The most effective strategy is to reduce the generation of waste in the first place. This aligns with the green chemistry principles of waste prevention and atom economy by optimizing synthetic routes to be more efficient. um-palembang.ac.idepa.gov

Recycling and Reuse: Solvents and catalysts used in the synthesis should be recycled whenever feasible. royalsocietypublishing.orgepa.gov For example, after a reaction, a catalyst might remain in the solvent, allowing both to be recovered and reused. royalsocietypublishing.org

Waste Treatment and Disposal: Halogenated organic waste must be segregated from other waste streams. uakron.eduyale.edu Containers should be clearly labeled as "Halogenated Waste" and list the chemical constituents. yale.edu Several technologies are available for the treatment of halogenated organic wastes:

Incineration: High-temperature incineration is a common method for destroying halogenated organic compounds. epa.gov These systems must be equipped with scrubbers to neutralize the resulting acidic gases like hydrogen chloride. epa.gov

Chemical Dechlorination: This involves chemical processes that remove chlorine atoms from the aromatic ring, rendering the molecule less toxic. epa.gov

Other Technologies: Other treatment methods include physical processes like distillation and carbon adsorption to separate and concentrate the waste, as well as emerging technologies like supercritical water oxidation. epa.gov

Recently, regulations such as the Environment Protection (Management of Contaminated Sites) Rules, 2025, have been established to manage the remediation of sites contaminated with hazardous substances, including various halogenated aromatic and organofluorine compounds. hindustantimes.com This underscores the increasing regulatory focus on the proper handling and disposal of such chemicals throughout their lifecycle. hindustantimes.com

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge on 1,2,4-Trichloro-5-fluorobenzene

This compound, with the chemical formula C₆H₂Cl₃F, is a halogenated aromatic compound that has garnered interest in various scientific fields. Its molecular structure, featuring three chlorine atoms and one fluorine atom attached to a benzene (B151609) ring, imparts distinct chemical properties that are a subject of ongoing study. nih.gov

The synthesis of this compound is rooted in the advancements of halogenated aromatic chemistry. While specific, detailed synthesis routes for this compound are not extensively documented in readily available literature, the methodologies are derived from established halogenation techniques. The introduction of fluorine into aromatic systems was pioneered by Otto Wallach in 1886, laying the groundwork for modern fluoroaromatic synthesis. Furthermore, the development of selective chlorination techniques, such as those used for the synthesis of 1,2,4-trichlorobenzene (B33124) from dichlorobenzene derivatives using catalysts like iron(III) chloride, has been crucial. chemicalbook.com These industrial-scale processes, achieving high conversion rates, demonstrate the feasibility of producing polychlorinated fluorobenzenes.

The reactivity of this compound is characterized by its susceptibility to electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. The electron-withdrawing effects of the chlorine and fluorine atoms activate the aromatic ring, making the chlorine atoms at positions 1, 2, and 4 vulnerable to nucleophilic attack. The strong inductive effect of the fluorine atom directs incoming nucleophiles to the para position (C4).

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, finding applications in the development of pharmaceuticals and agrochemicals. It is also utilized in the production of dyes, pigments, and other specialty chemicals. In a research context, it is employed to investigate the biological effects of halogenated aromatic compounds.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 400-04-4 |

| Molecular Formula | C₆H₂Cl₃F |

| Molecular Weight | 199.4 g/mol |

| Physical Form | Solid |

| Boiling Point | 211.1°C at 760mmHg |

| Flash Point | 86°C |

| Density | 1.54 g/cm³ |

Note: The data in this table is compiled from various chemical suppliers and databases and may have slight variations. nih.govsigmaaldrich.comalfa-chemistry.com

Identification of Research Gaps and Emerging Synthetic Challenges

Despite the foundational knowledge of this compound, several research gaps and synthetic challenges persist. A significant gap exists in the detailed, peer-reviewed literature outlining optimized and high-yield synthetic pathways specifically for this compound. While general methods for halogenation of aromatic rings are well-established, the specific interplay of directing effects and reactivity of the multiply substituted benzene ring in this compound warrants more in-depth investigation to overcome challenges related to regioselectivity and yield.

Furthermore, there is a lack of comprehensive studies on the metabolic pathways and environmental fate of this compound. Understanding its persistence, potential for bioaccumulation, and degradation products is crucial for a complete assessment of its environmental impact.

Emerging synthetic challenges include the development of more sustainable and "green" synthetic methodologies. This involves exploring the use of less hazardous reagents and solvents, as well as developing catalytic systems that offer higher selectivity and efficiency, thereby minimizing waste production. Another challenge lies in the selective functionalization of the C-H bonds of this compound to introduce new functional groups, which would significantly expand its utility as a building block in organic synthesis.

Future Directions in the Design and Application of Multi-Halogenated Aromatics

The field of multi-halogenated aromatics is poised for significant advancements, driven by the unique properties that multiple halogen substituents impart to a molecule. A key future direction is the rational design of novel multi-halogenated aromatic compounds with tailored electronic and steric properties for specific applications. This includes the development of new materials with unique optical or electronic properties, as well as the design of next-generation pharmaceuticals and agrochemicals.

The strategic incorporation of multiple halogens can be used to fine-tune the lipophilicity, metabolic stability, and binding affinity of drug candidates. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is an increasingly recognized tool in crystal engineering and drug design. indexcopernicus.com Future research will likely focus on harnessing halogen bonding in the design of self-assembling materials and highly specific ligand-receptor interactions. indexcopernicus.comrsc.org

Furthermore, the application of multi-halogenated aromatics in catalysis is a promising area of exploration. Their unique electronic properties can be exploited in the design of novel ligands for transition metal catalysts, potentially leading to new catalytic transformations with enhanced reactivity and selectivity.

Synergistic Opportunities between Experimental and Computational Chemistry in this Field

The synergy between experimental and computational chemistry offers powerful opportunities to advance the understanding and application of multi-halogenated aromatics like this compound. The study of non-covalent interactions, such as aromatic stacking and halogen bonding, which are often challenging to probe experimentally, can greatly benefit from computational modeling. indexcopernicus.comrsc.org

Computational methods, such as Density Functional Theory (DFT) and quantum mechanical topology, can provide detailed insights into the nature and strength of these interactions, complementing experimental techniques like X-ray crystallography and NMR spectroscopy. indexcopernicus.comnih.gov This combined approach can lead to more accurate predictive models for the behavior of these molecules. rsc.org

Specifically, computational chemistry can be employed to:

Predict Reaction Outcomes: Model reaction pathways and transition states to predict the regioselectivity and feasibility of synthetic transformations, guiding experimental efforts.

Elucidate Reaction Mechanisms: Investigate the detailed mechanisms of reactions involving multi-halogenated aromatics, providing a deeper understanding of their reactivity.

Design Novel Molecules: In silico screening of virtual libraries of multi-halogenated aromatics can identify promising candidates for specific applications, which can then be synthesized and tested experimentally. For instance, computational docking studies can predict the binding of these compounds to biological targets. nih.gov

Interpret Spectroscopic Data: Aid in the assignment and interpretation of complex NMR and other spectroscopic data. The development of deep neural networks, in conjunction with NMR experiments, has shown promise in characterizing aromatic side chains in proteins and could be adapted for small molecules. biorxiv.org

By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of new multi-halogenated aromatic compounds with desired properties and functions, paving the way for innovations in materials science, medicine, and beyond.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.